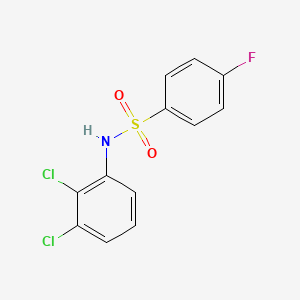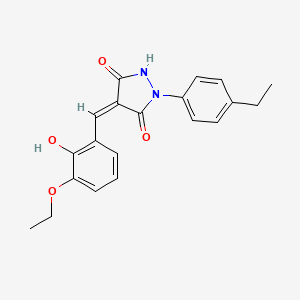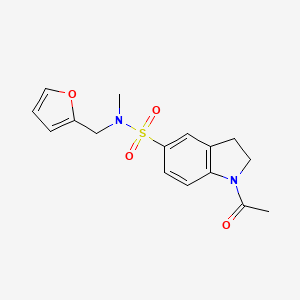
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol, also known as 5-MeO-MPM, is a novel psychoactive substance that belongs to the family of benzofuran compounds. This chemical has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can increase the viability of neurons and protect them from oxidative stress-induced damage. It has also been shown to increase the levels of BDNF in the hippocampus, which is a brain region involved in memory and learning. In vivo studies have shown that this compound can enhance cognitive function and memory retention in rodents.
实验室实验的优点和局限性
One of the advantages of using (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol in lab experiments is its potential therapeutic applications in the field of neuroscience. Additionally, it has shown to have low toxicity and high selectivity for certain neurotransmitter receptors. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
未来方向
In the future, further studies are needed to fully understand the mechanism of action of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol and its potential therapeutic applications in the field of neuroscience. Additionally, more research is needed to determine the long-term effects and safety of using this compound. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound will help in the development of effective therapeutic interventions for neurodegenerative diseases and cognitive disorders.
In conclusion, this compound is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. The synthesis method of this compound involves several steps, and the purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. This compound has been shown to have neuroprotective and neurotrophic effects, enhance cognitive function, and memory retention. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
The synthesis of (5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol involves the reaction of 5-Methoxy-2-methylbenzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The final product is obtained by the reduction of the resulting ketone with sodium borohydride. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
(5-methoxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanol has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective and neurotrophic effects, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders such as dementia and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(5-methoxy-2-methyl-1-benzofuran-3-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-16(17(18)12-6-4-3-5-7-12)14-10-13(19-2)8-9-15(14)20-11/h3-10,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZWKJCGVFORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)


![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
